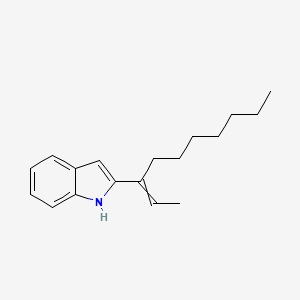![molecular formula C20H37NSi B12588661 Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- CAS No. 615253-72-0](/img/structure/B12588661.png)
Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-: is a complex organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a cyclohexyl group, a triethylsilyl group, and a propynyl group attached to the piperidine ring, making it a unique and versatile molecule in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- typically involves multi-step organic reactionsThe final step involves the addition of the propynyl group via a coupling reaction, such as the Sonogashira coupling, which requires palladium catalysts and copper co-catalysts under inert conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions: Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the alkyne group to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, sulfonates, and other electrophilic reagents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted piperidines and cyclohexyl derivatives.
科学的研究の応用
Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
作用機序
The mechanism of action of Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The propynyl group can participate in covalent bonding with target proteins, potentially inhibiting their function .
類似化合物との比較
Piperidine: A simpler structure without the cyclohexyl, triethylsilyl, or propynyl groups.
Cyclohexylpiperidine: Lacks the triethylsilyl and propynyl groups.
Triethylsilylpiperidine: Lacks the cyclohexyl and propynyl groups.
Uniqueness: Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the triethylsilyl group enhances its stability and lipophilicity, while the propynyl group provides a reactive site for further chemical modifications. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
特性
CAS番号 |
615253-72-0 |
|---|---|
分子式 |
C20H37NSi |
分子量 |
319.6 g/mol |
IUPAC名 |
(3-cyclohexyl-3-piperidin-1-ylprop-1-ynyl)-triethylsilane |
InChI |
InChI=1S/C20H37NSi/c1-4-22(5-2,6-3)18-15-20(19-13-9-7-10-14-19)21-16-11-8-12-17-21/h19-20H,4-14,16-17H2,1-3H3 |
InChIキー |
SAGKJBUNPGVGAO-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C#CC(C1CCCCC1)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate](/img/structure/B12588582.png)
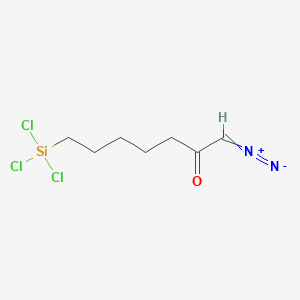
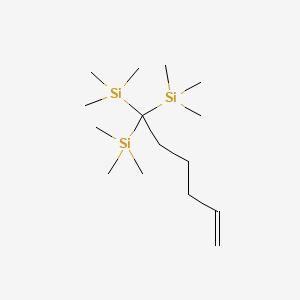

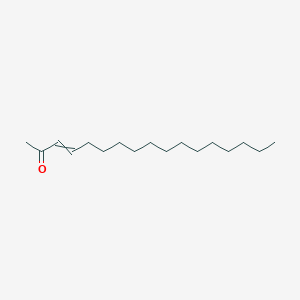
![2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12588613.png)
![N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide](/img/structure/B12588631.png)

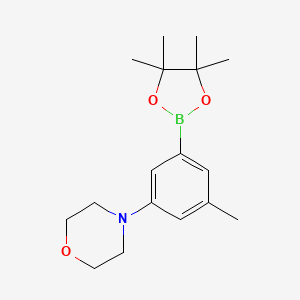
![3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde](/img/structure/B12588645.png)
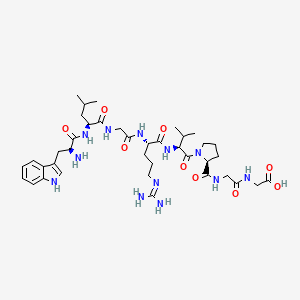
![6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine](/img/structure/B12588664.png)

